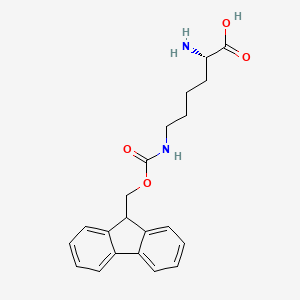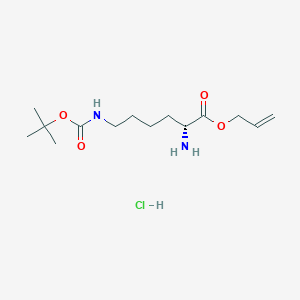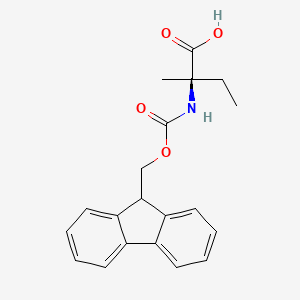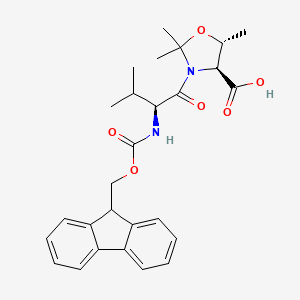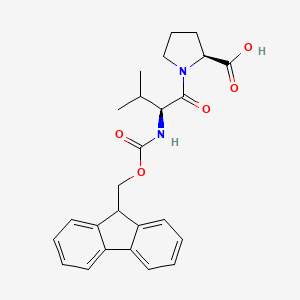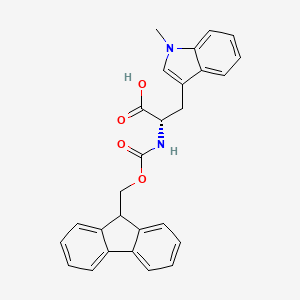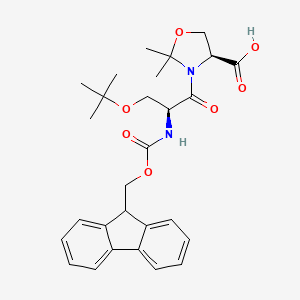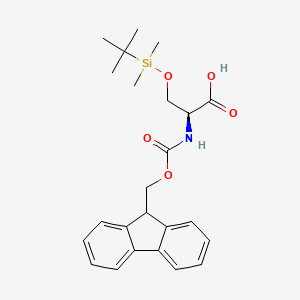
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH
描述
“Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH” appears to be a type of pseudoproline dipeptide1. Pseudoproline dipeptides are often used in peptide synthesis. However, the specific details about “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH” are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.Molecular Structure Analysis
The molecular formula for a similar compound, “Fmoc-Asp(OtBu)-Ser(ψ Me,Me pro)-OH”, is C29H34N2O81. However, the specific molecular structure of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH” is not available.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.科学研究应用
Peptide Synthesis : Pseudo-prolines like Psi Pro are used as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis. They are incorporated into peptides to solubilize otherwise sparingly or completely insoluble peptides, preventing peptide aggregation and beta-sheet formation. This offers new possibilities for accessing large peptides through convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).
Pharmacological Properties : FMOC-L-Leucine (F-L-Leu) acts as a chemically distinct PPARgamma ligand. It demonstrates a unique mode of receptor interaction and induces a particular allosteric configuration of PPARgamma, resulting in differential cofactor recruitment. This leads to modified patterns of target gene activation and suggests selective modulation of PPARgamma-signaling pathways (Rocchi et al., 2001).
Inhibition of Mitotic Regulator Pin1 : A phosphorylated prodrug, Fmoc-pSer-Psi[(Z)CHC]-Pro-(2)-N-(3)-ethylaminoindole, shows moderate inhibition towards Pin1, a mitotic regulator. Its cell permeability was enhanced by masking the charged phosphate as the bis-pivaloyloxymethyl (POM) phosphate, significantly improving its antiproliferative activity (Zhao & Etzkorn, 2007).
Crystallographic Applications : Fmoc-Leu-ψ[CH2NCS] undergoes a reversible isomorphous phase transition, exhibiting a short N=C=S···N=C=S intermolecular interaction. This interaction, characterized by experimental charge density analysis, indicates stabilizing interactions with both σ-holes and π-holes acting cooperatively (Pal et al., 2015).
Solid-Phase Peptide Synthesis : Fmoc-asparagine or glutamine is used in solid-phase peptide synthesis. The technique involves attaching N alpha-Fmoc-C alpha-tert.-butyl aspartate or glutamate to a tris(alkoxy)benzylamino (PAL) support, allowing chain elongation by standard Fmoc chemistry and resulting in high yields of desired peptides without C-terminus side reactions (Albericio et al., 2009).
Incorporation in Phosphoserine Peptides : Fmoc-SPPS is used for the synthesis of serine phosphopeptides by combining Fmoc and Alloc strategies. This method was essential for preparing tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease (Shapiro et al., 1996).
安全和危害
Unfortunately, I couldn’t find specific safety and hazard information for “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.
未来方向
I’m sorry, but I couldn’t find any information on the future directions of “Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH”.
属性
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-16(2)13-22(24(30)29-23(25(31)32)15-35-27(29,3)4)28-26(33)34-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21-23H,13-15H2,1-4H3,(H,28,33)(H,31,32)/t22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYLKVIICSUHDX-GOTSBHOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1[C@@H](COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-Ser(Psi(Me,Me)Pro)-OH | |
CAS RN |
339531-50-9 | |
| Record name | Fmoc-Leucine-Serine Pseudoproline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






